Isotopic Purity and Mass Shift: Ensuring Unambiguous MS Detection
2-Demethoxy-2-chloro Urapidil-d4 incorporates four deuterium atoms, increasing its molecular weight from 391.90 g/mol (unlabeled impurity, CAS 34661-73-9) to 395.92 g/mol, a mass shift of +4.02 Da . This mass difference is sufficient to completely separate the internal standard signal from the analyte signal in MS detection, even when the internal standard is present at high concentrations [1]. The supplied isotopic purity is typically ≥98% , minimizing the contribution of unlabeled species to the analyte channel and thus preserving quantitative accuracy.
| Evidence Dimension | Molecular Weight and Mass Shift |
|---|---|
| Target Compound Data | 395.92 g/mol; mass shift +4.02 Da vs unlabeled impurity |
| Comparator Or Baseline | 2-Demethoxy-2-chloro Urapidil (unlabeled, CAS 34661-73-9): 391.90 g/mol |
| Quantified Difference | +4.02 Da mass increase |
| Conditions | Calculated from molecular formula C19H22D4ClN5O2 vs C19H26ClN5O2 |
Why This Matters
A mass shift of ≥3 Da is a practical requirement for reliable LC-MS/MS quantitation, ensuring the internal standard peak is resolved from the analyte's isotopic envelope, thereby reducing cross-talk and improving lower limit of quantitation (LLOQ).
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
